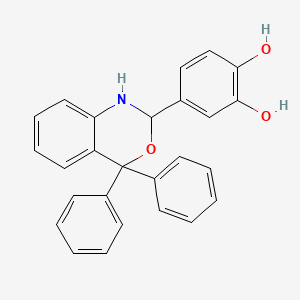![molecular formula C19H14N2OS3 B11535398 2-(methylsulfanyl)-N-{(E)-[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine](/img/structure/B11535398.png)
2-(methylsulfanyl)-N-{(E)-[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-[5-(PHENYLSULFANYL)FURAN-2-YL]METHANIMINE is a complex organic compound that features both benzothiazole and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-[5-(PHENYLSULFANYL)FURAN-2-YL]METHANIMINE typically involves multi-step organic synthesis. The key steps include the formation of the benzothiazole and furan rings, followed by their functionalization and coupling.
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Formation of Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Functionalization: The methylsulfanyl and phenylsulfanyl groups are introduced through nucleophilic substitution reactions.
Coupling: The final step involves the coupling of the functionalized benzothiazole and furan rings through a condensation reaction to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-[5-(PHENYLSULFANYL)FURAN-2-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-[5-(PHENYLSULFANYL)FURAN-2-YL]METHANIMINE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: May involve inhibition of enzyme activity, modulation of receptor function, or interaction with DNA to inhibit replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole moieties.
Furan Derivatives: Compounds with similar furan moieties.
Sulfanyl-Substituted Compounds: Compounds with similar sulfanyl groups.
Uniqueness
(E)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-[5-(PHENYLSULFANYL)FURAN-2-YL]METHANIMINE is unique due to its combination of benzothiazole and furan rings, along with the presence of both methylsulfanyl and phenylsulfanyl groups. This unique structure may confer specific properties that are not present in other similar compounds, such as enhanced biological activity or specific electronic properties.
Properties
Molecular Formula |
C19H14N2OS3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-(5-phenylsulfanylfuran-2-yl)methanimine |
InChI |
InChI=1S/C19H14N2OS3/c1-23-19-21-16-9-7-13(11-17(16)25-19)20-12-14-8-10-18(22-14)24-15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
DZXJGUZUSFBSDC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=C(O3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[3-(3-bromophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate](/img/structure/B11535315.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-cyanophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11535322.png)

![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine](/img/structure/B11535325.png)

![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11535351.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-methyl-1H-benzimidazole-6-carbohydrazide](/img/structure/B11535356.png)
![3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11535357.png)

![N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-bromobenzamide](/img/structure/B11535366.png)
![N-(4-acetyl-5-{[(4-bromophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11535383.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11535388.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11535391.png)
![N-[(11Z)-3-methyl-11H-indeno[1,2-b]quinolin-11-ylidene]aniline](/img/structure/B11535399.png)
